molecular formula C9H9N3O2 B1465248 Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate CAS No. 944906-58-5

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate

Cat. No. B1465248
CAS RN: 944906-58-5
M. Wt: 191.19 g/mol
InChI Key: QAWMOVNRHMJIGH-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O2 . It belongs to the class of imidazo[1,2-a]pyrimidines, which have been receiving significant attention in the synthetic chemistry community .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines are synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C9H9N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines undergo various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 191.19 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Cu-Catalyzed Synthesis

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is utilized in the Cu-catalyzed aerobic oxidative synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. This process features broad substrate scope, good functional group tolerance, and results in valuable products. The novel activation mode of ethyl tertiary amines, involving simultaneous selective cleavage of C-C bond and C-N bond of the ethyl group, is highlighted in this synthesis (Rao et al., 2017).

Synthesis of Pyrido[1′,2′1,2]imidazo[5,4-d]-1,2,3-triazinones

Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, a related compound, is used as a synthon for constructing fused triazines with potential biological activity. The synthesis process involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by a series of reactions to produce substituted nitro carboxamidoimidazopyridines and their respective derivatives (Zamora et al., 2004).

Synthesis of Trifluoromethylated Derivatives

This compound is involved in the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines. This process employs Michael addition/intramolecular cyclization reaction, using C–O bond activation (Jismy et al., 2019).

Microwave-Assisted Synthesis

The compound is used in microwave-assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. This method is noted for its green protocol, utilizing ethyl alcohol as a solvent and microwave irradiation as a heating method (GÜngÖr, 2021).

Crystallographic and Structural Studies

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structure to understand their molecular arrangement and interactions. For instance, studies on ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate revealed the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and the dihedral angle made by the phenyl ring (Deng et al., 2010).

Structural Analysis for Bioactivity

The structural features of fused imidazo[1,2-a]pyrimidines have been analyzed in relation to their biological activity. The type and position of aromatic substituents in the imidazole ring, along with polar substituents in the pyrimidine ring, are crucial for CNS activity, especially antinociceptive and serotonergic activities. This underscores the importance of structural modifications in enhancing biological efficacy (Wysocki et al., 2008).

Safety and Hazards

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols .

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new chemosynthetic strategies and drug development using this scaffold is a promising future direction .

Biochemical Analysis

Biochemical Properties

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative coupling and tandem reactions . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to participate in these reactions highlights its potential as a versatile biochemical tool.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a key player in cell signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed. For example, studies have indicated that high doses of the compound can lead to significant reductions in bacterial load in animal models, but may also cause toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels. For instance, it has been shown to participate in oxidative coupling reactions, which are essential for the synthesis of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize within the nucleus, where it can interact with nuclear proteins and influence gene expression .

properties

IUPAC Name

ethyl imidazo[1,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWMOVNRHMJIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944906-58-5
Record name ethyl imidazo[1,2-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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